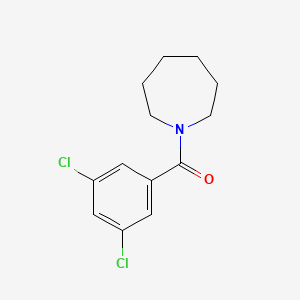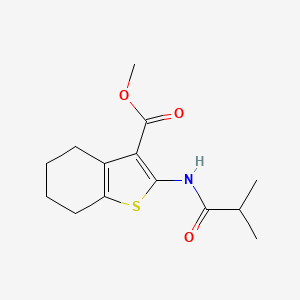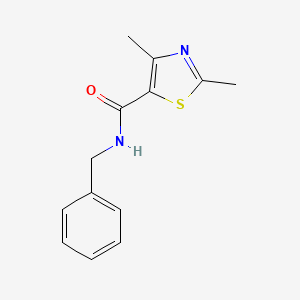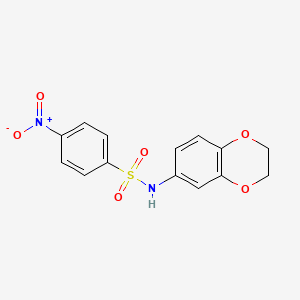
1-(3,5-dichlorobenzoyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azepane derivatives, including compounds similar to 1-(3,5-dichlorobenzoyl)azepane, can involve highly diastereoselective and enantioselective methods. For instance, Lee and Beak (2006) demonstrated asymmetric syntheses of substituted azepanes using (-)-sparteine-mediated asymmetric lithiation-conjugate additions, followed by hydrolysis, cyclization, and reduction processes (Lee & Beak, 2006).
Molecular Structure Analysis
The molecular structure of azepane derivatives has been elucidated through various methods, including X-ray crystallography. For example, Bremner et al. (1977) determined the crystal and molecular structure of a related diazepine derivative, shedding light on the enamide form with diacylation on nitrogen, which could provide insights into the structural analysis of 1-(3,5-dichlorobenzoyl)azepane (Bremner et al., 1977).
Chemical Reactions and Properties
Azepanes can undergo a variety of chemical reactions, leading to diverse derivatives. Varlamov et al. (2002) discussed the oxidation of substituted tetrahydro-3H-spiro[benz-2-azepine-3,1'-cyclohexanes] and their conversion into dihydro derivatives and other complex molecules through reactions with allyl- and benzylmagnesium halides (Varlamov et al., 2002).
Physical Properties Analysis
The physical properties of azepanes, including those related to 1-(3,5-dichlorobenzoyl)azepane, are crucial for understanding their behavior and potential applications. Research on similar compounds, such as the study by Meijer et al. (1988) on the photopolymerization of phenyl azides into polymers with a 1,2-azepinediyl structure, provides insights into their physical characteristics and potential for forming conductive polymer films (Meijer et al., 1988).
Chemical Properties Analysis
The chemical properties of 1-(3,5-dichlorobenzoyl)azepane can be inferred from studies on azepane derivatives. For example, the work by Belhocine et al. (2011) on azepanium ionic liquids highlights the potential of azepane derivatives to form room-temperature ionic liquids, suggesting diverse chemical functionalities and applications (Belhocine et al., 2011).
特性
IUPAC Name |
azepan-1-yl-(3,5-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c14-11-7-10(8-12(15)9-11)13(17)16-5-3-1-2-4-6-16/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQVGTWMJWHRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorobenzoyl)azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(dimethylamino)sulfonyl]-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5529793.png)
![N,N-dimethyl-2-{[(3-pyridin-4-ylpropanoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5529808.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5529812.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5529823.png)
![5-(2-furoyloxy)-4,4,6,6-tetramethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine](/img/structure/B5529824.png)
![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5529831.png)
![N-(2,3-difluoro-4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5529836.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5529849.png)



![4-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-phenylmorpholine](/img/structure/B5529879.png)